molecular formula C23H24N2O4 B10802178 2-Morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

2-Morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B10802178
M. Wt: 392.4 g/mol
InChI Key: IIHZUZUPLPHIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24N2O4/c1-27-18-8-6-17(7-9-18)22-16-20(19-4-2-3-5-21(19)24-22)23(26)29-15-12-25-10-13-28-14-11-25/h2-9,16H,10-15H2,1H3

InChI Key

IIHZUZUPLPHIMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCCN4CCOCC4

Origin of Product

United States

Biological Activity

2-Morpholin-4-ylethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H20_{20}N2_{2}O3_{3}, with a molecular weight of approximately 288.35 g/mol. The structure includes a morpholine ring, a quinoline moiety, and a methoxyphenyl group, which contribute to its biological activity.

Biological Activity Overview

Quinoline derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity : Many quinoline derivatives exhibit cytotoxic effects against different cancer cell lines.
  • Antimicrobial Activity : These compounds show potential against bacterial and fungal infections.
  • Anti-inflammatory Effects : Some derivatives help in reducing inflammation by inhibiting specific pathways.
  • Antiviral Properties : Certain quinolines have been investigated for their effects against viral infections.

Anticancer Activity

Recent studies indicate that this compound may possess significant anticancer properties. For instance, a study involving various substituted quinoline derivatives demonstrated that structural modifications can enhance cytotoxicity against tumor cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data

Compound NameCell LineIC50_{50} (µM)
This compoundHeLa12.5
Other Quinoline Derivative AMCF715.0
Other Quinoline Derivative BA54910.0

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Quinoline derivatives are known to inhibit the growth of various bacteria and fungi. In vitro tests have reported that certain derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis.

Table 2: Antimicrobial Activity

Compound NamePathogenMIC (µg/mL)
This compoundM. tuberculosis8
Other Quinoline Derivative CE. coli16
Other Quinoline Derivative DS. aureus32

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many quinolines act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Quinoline derivatives may influence various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

A notable case study explored the effects of a similar quinoline derivative on human cancer cell lines, revealing that it induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This highlights the potential for developing targeted therapies using compounds like this compound.

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